molecular formula C21H21FN2O2 B2423052 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 877804-73-4

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2423052
CAS No.: 877804-73-4
M. Wt: 352.409
InChI Key: IGUAWSGLFFKKMN-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a chromen-2-one scaffold. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-15-6-7-17-16(13-21(25)26-20(17)12-15)14-23-8-10-24(11-9-23)19-5-3-2-4-18(19)22/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUAWSGLFFKKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen-2-one derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one lies in its specific fluorophenyl substitution, which may confer distinct biological activities and chemical properties compared to its analogues. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This compound, which features a chromen-2-one core substituted with a piperazine moiety, is of particular interest in pharmacological research, especially for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C21H22FN2O2C_{21}H_{22}FN_{2}O_{2} with a molecular weight of approximately 386.847 g/mol. The presence of the fluorophenyl and piperazine groups is significant for its biological activity.

PropertyValue
Molecular FormulaC21H22FN2O2
Molecular Weight386.847 g/mol
IUPAC Name4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
CAS Number763088-25-1

The biological activity of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways require further validation through experimental studies.

Antimicrobial Activity

Research indicates that compounds similar to 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one exhibit significant antimicrobial properties. For example, related piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative analysis of antimicrobial activities is presented in the following table:

CompoundMIC (µg/mL)Activity Type
4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-oneTBDAntibacterial
6-Amino-1-benzoyl-pyrazol derivative15.625 - 62.5Antistaphylococcal
Schiff Base Molecules62.5 - 125Antienterococcal

Antifungal Activity

In addition to antibacterial properties, studies have also indicated potential antifungal activity against strains such as Candida albicans. The compound's effectiveness can be compared with standard antifungal agents like fluconazole, where it exhibited comparable or superior activity under specific conditions.

Case Studies

A notable study evaluated the biological activity of various derivatives of the chromenone structure, including 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one . The study found that these compounds could inhibit biofilm formation in Staphylococcus aureus, demonstrating their potential as therapeutic agents against biofilm-associated infections.

Study Findings

  • Biofilm Inhibition : The compound showed significant inhibition of biofilm formation at concentrations as low as 0.007 mg/mL.
  • Cytotoxicity Assays : Evaluations indicated low cytotoxic effects on human cell lines, suggesting a favorable safety profile for potential therapeutic use.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl proton splitting at δ 7.1–7.4 ppm) and methyl group integration (δ 2.3–2.6 ppm).
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the methyl-piperazine linkage. Software like SHELXL or WinGX refines disorder in aromatic rings or flexible side chains .

How can contradictory biological activity data in literature be resolved?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control for batch-to-batch compound purity via HPLC (>98%).
  • Solubility adjustments : Convert the compound to hydrochlorides for in vitro assays, as poor aqueous solubility may skew IC₅₀ values .
  • Meta-analysis : Compare studies using computational tools (e.g., Rosetta or AutoDock) to model binding interactions and identify assay-specific variables .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

  • Linker variation : Test propylene vs. butylene linkers between chromenone and piperazine to assess impact on receptor affinity. Evidence shows longer linkers (butylene) enhance serotonin receptor binding .
  • Substituent modification : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups to evaluate pharmacokinetic profiles.
  • Computational modeling : Density functional theory (DFT) at B3LYP/6-311G(d,p) level predicts electronic effects on binding energy .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Advanced

  • Disorder in aromatic rings : Common in fluorophenyl groups; resolved using SHELXL’s PART instruction to model partial occupancy .
  • Solvent inclusion : Slow evaporation from DCM/hexane mixtures (1:3) produces higher-quality crystals.
  • Thermal motion : Low-temperature data collection (100 K) reduces thermal displacement artifacts .

How can computational methods predict blood-brain barrier (BBB) penetration?

Q. Advanced

  • ADMET Predictor : Estimate logP (optimal range: 2–4) and topological polar surface area (TPSA < 60 Ų) for BBB permeability.
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers using GROMACS to assess passive diffusion.
  • In silico validation : Cross-check with experimental Caco-2 cell permeability assays .

How to analyze human serum albumin (HSA) binding interactions experimentally and computationally?

Q. Advanced

  • Experimental : Fluorescence quenching assays measure binding constants (Kₐ).
  • Docking studies : Use HSA crystal structure (PDB ID: 2BXD) in AutoDock Vina to identify binding pockets (e.g., Sudlow site I).
  • DFT optimization : Refine ligand geometry with Gaussian 09 to match experimental binding energies .

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